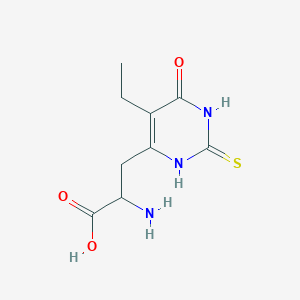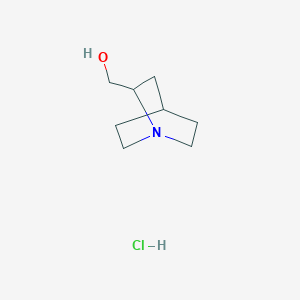![molecular formula C13H10BrNO2 B14159874 4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol CAS No. 5529-99-7](/img/structure/B14159874.png)
4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol is an organic compound that features a bromine atom, a phenol group, and an oxido(phenyl)-lambda~5~-azanylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol typically involves the reaction of 4-bromophenol with an appropriate oxido(phenyl)-lambda~5~-azanylidene precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxido(phenyl)-lambda~5~-azanylidene moiety can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and derivatives.
Applications De Recherche Scientifique
4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the oxido(phenyl)-lambda~5~-azanylidene moiety can interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but with a methyl group instead of the oxido(phenyl)-lambda~5~-azanylidene moiety.
4-Bromophenol: Lacks the oxido(phenyl)-lambda~5~-azanylidene moiety.
Uniqueness
4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol is unique due to the presence of the oxido(phenyl)-lambda~5~-azanylidene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5529-99-7 |
|---|---|
Formule moléculaire |
C13H10BrNO2 |
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
(6Z)-4-bromo-6-[(N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H10BrNO2/c14-11-6-7-13(16)10(8-11)9-15(17)12-4-2-1-3-5-12/h1-9,17H/b10-9- |
Clé InChI |
URJAWYGVLWNESW-KTKRTIGZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(/C=C\2/C=C(C=CC2=O)Br)O |
SMILES canonique |
C1=CC=C(C=C1)N(C=C2C=C(C=CC2=O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)
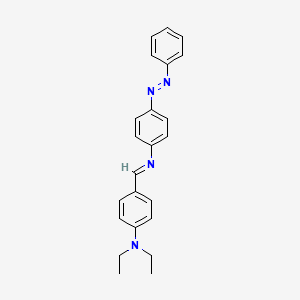
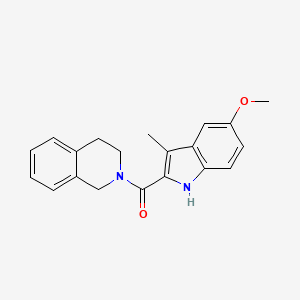
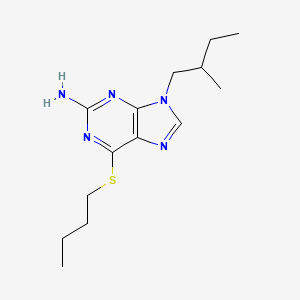
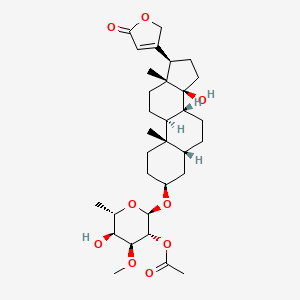

![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
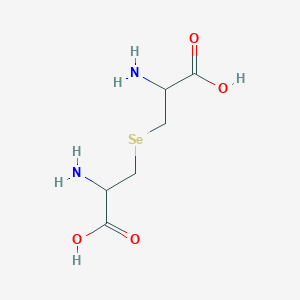
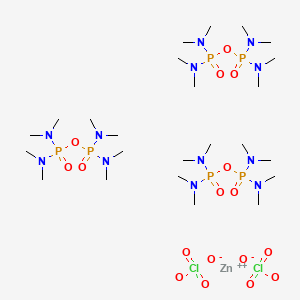
![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
